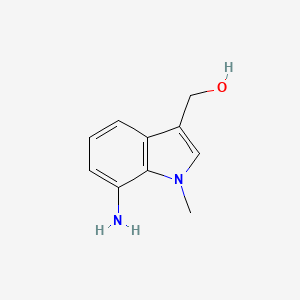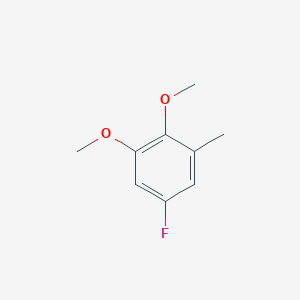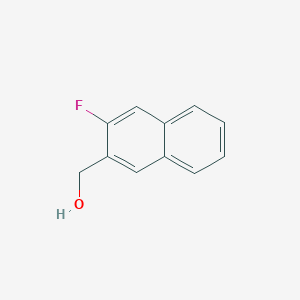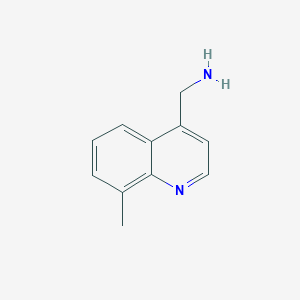
(8-Methylquinolin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-メチルキノリン-4-イル)メタナミンは、分子式C11H12N2の有機化合物です。これは、8位にメチル基、4位にメタナミン基を持つキノリンの誘導体です。
2. 製法
合成経路と反応条件: (8-メチルキノリン-4-イル)メタナミンの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、キノリンから始まり、炭酸カリウムなどの塩基の存在下でヨウ化メチルを使用して8位でメチル化されます。
中間体の生成: 得られた8-メチルキノリンは、次にホルミル化反応を受け、4位にホルミル基を導入して、8-メチルキノリン-4-カルバルデヒドを生成します。
メタナミンへの還元: カルバルデヒド基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、メタナミン基に還元されます。
工業生産方法: (8-メチルキノリン-4-イル)メタナミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための最適化された反応条件が含まれます。連続フロー反応器と自動化システムは、効率とスケーラビリティを向上させるために頻繁に使用されます。
反応の種類:
酸化: (8-メチルキノリン-4-イル)メタナミンは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸化反応を受けることができ、酸化された官能基を持つキノリン誘導体の形成につながります。
還元: この化合物は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、さらに還元されて、第二級アミンまたは他の還元された誘導体を形成することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、および他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、パラジウム触媒を伴う水素ガス。
置換: ハロゲン化アルキル、アシルクロリド、およびその他の求電子試薬などの求核試薬。
主要な製品:
酸化生成物: 酸化された官能基を持つキノリン誘導体。
還元生成物: 第二級アミンおよび他の還元された誘導体。
置換生成物: さまざまな置換キノリン誘導体。
4. 科学研究への応用
(8-メチルキノリン-4-イル)メタナミンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造により、創薬のための多様な化学ライブラリの作成が可能になります。
生物学: この化合物は、抗菌活性や抗がん活性などの潜在的な生物学的活性について研究されています。
医学: 新しい治療薬の開発における医薬品中間体としての可能性を探るための研究が進行中です。
産業: これは、染料、顔料、およびその他の工業用化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes methylation at the 8th position using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Intermediate: The resulting 8-methylquinoline is then subjected to a formylation reaction to introduce a formyl group at the 4th position, yielding 8-methylquinoline-4-carbaldehyde.
Reduction to Methanamine: The carbaldehyde group is reduced to a methanamine group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: The compound can be reduced further to form secondary amines or other reduced derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Secondary amines and other reduced derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学的研究の応用
(8-Methylquinolin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
(8-メチルキノリン-4-イル)メタナミンの作用機序は、特定の分子標的との相互作用に関与しています。生物系では、酵素や受容体と相互作用し、生化学的経路の調節につながる可能性があります。正確な分子標的と経路は現在進行中の研究の対象であり、その潜在的な治療効果に焦点を当てています。
類似化合物:
キノリン: 親化合物で、メチル基とメタナミン基がありません。
8-メチルキノリン: メタナミン基がない以外は同様の構造です。
4-メチルキノリン: 8位ではなく4位にメチル基があります。
ユニークさ: (8-メチルキノリン-4-イル)メタナミンは、メチル基とメタナミン基の両方の存在によりユニークであり、これらは独自の化学的および生物学的特性を与えます。
類似化合物との比較
Quinoline: The parent compound, lacking the methyl and methanamine groups.
8-Methylquinoline: Similar structure but without the methanamine group.
4-Methylquinoline: Methyl group at the 4th position instead of the 8th.
Uniqueness: (8-Methylquinolin-4-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
(8-methylquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10/h2-6H,7,12H2,1H3 |
InChIキー |
ICTIGETYLJGRLP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


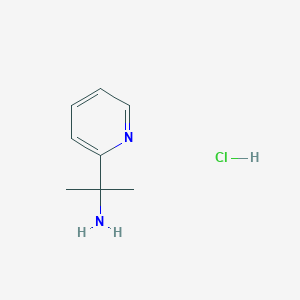

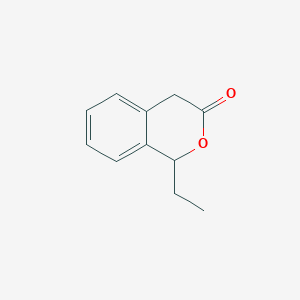

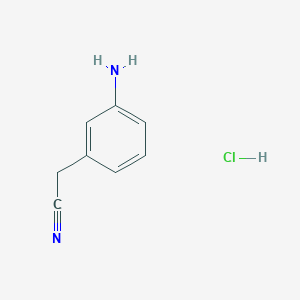
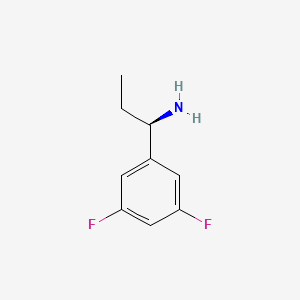
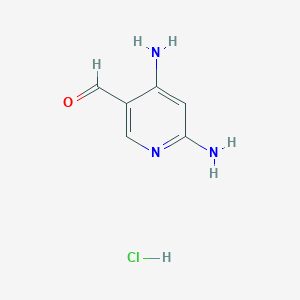
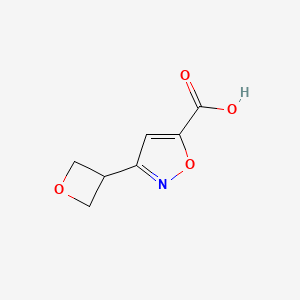
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

